

Comprehensive Technical Guide: Glycine N-Acyltransferase and N-Acryloylglycine Production

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Compound Focus: N-Acryloylglycine

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Introduction and Executive Summary

Glycine N-acyltransferase (GLYAT) is a crucial **mitochondrial enzyme** that plays a fundamental role in **cellular detoxification** and the biosynthesis of important **signaling lipids**. This enzyme catalyzes the conjugation of various acyl groups to glycine, producing **N-acylglycine compounds** that have significant biological activities and therapeutic potential. Recent research has expanded our understanding of the GLYAT enzyme family, revealing specialized functions for different isoforms in processing **short-chain versus long-chain acyl substrates**. Simultaneously, **synthetic N-acryloylglycine derivatives** have emerged as promising materials for biomedical applications, particularly in **cancer therapy** and **tissue engineering**.

This technical guide provides a comprehensive overview of GLYAT biology, catalytic mechanisms, and the production of N-acylglycine derivatives. It integrates fundamental biochemical knowledge with cutting-edge research applications, providing drug development professionals with both theoretical background and practical experimental approaches. The information presented here draws from recent advances in structural biology, metabolic analysis, and polymer science to offer a multifaceted perspective on this important biochemical pathway and its therapeutic applications.

GLYAT Enzyme Overview and Biological Significance

Glycine N-acyltransferase (GLYAT, EC 2.3.1.13), also known as acyl-CoA:glycine N-acyltransferase (ACGNAT), is a **mitochondrial enzyme** that belongs to the **Gcn5-related N-acetyltransferase (GNAT) superfamily** [1] [2]. The enzyme catalyzes the fundamental chemical reaction: $\text{acyl-CoA} + \text{glycine} \rightleftharpoons \text{CoA} + \text{N-acylglycine}$ [1]. This conjugation reaction represents a critical **phase II detoxification mechanism** in mammalian systems, particularly in hepatic and renal tissues where the enzyme is most active [2] [3].

The biological significance of GLYAT extends beyond detoxification pathways. This enzyme plays an essential role in **maintaining CoA homeostasis** by preventing the sequestration of free coenzyme A as benzoyl-CoA or other acyl-CoA derivatives [2]. When CoA becomes trapped in these conjugated forms, it becomes unavailable for crucial metabolic pathways including the **citric acid cycle** and **fatty acid oxidation**, potentially leading to metabolic dysfunction. Recent research has also linked GLYAT activity to several pathological conditions. **Polymorphisms in the GLYAT gene** have been associated with variations in musculoskeletal growth, and GLYAT expression is frequently **downregulated in liver and breast cancer cells** [2]. Additionally, the enzyme's metabolic product, hippurate (N-benzoylglycine), has been identified as a **biomarker for toluene exposure** [2].

Table 1: Key Characteristics of Glycine N-Acyltransferase

Property	Description
EC Number	2.3.1.13
Systematic Name	acyl-CoA:glycine N-acyltransferase
Gene Symbol	GLYAT
Cellular Location	Mitochondrion
Organism	Humans (UniProtKB Entry: Q6IB77)
Number of Residues	296
Molecular Weight	33923.995 Da

Property	Description
Theoretical pI	8.28
Chromosome Location	11q12.1

The GLYAT Enzyme Family and Catalytic Mechanism

The GLYAT enzyme family encompasses several related enzymes with **distinct substrate preferences** and **tissue distributions**. While GLYAT itself demonstrates preference for **short-chain acyl groups**, other family members have evolved to handle longer-chain substrates. Specifically, **GLYAT-like 3 (GLYATL3)** has been identified as the enzyme responsible for **long-chain N-acylglycine production** in mammalian cells [4]. This specialization within the enzyme family allows for the biosynthesis of a diverse range of biologically active lipid signaling molecules.

The **catalytic mechanism** of GLYAT has been elucidated through recent structural studies. The enzyme from *Bos taurus* (bGLYAT) was crystallized both alone and in complex with substrates, revealing a **characteristic GNAT fold** comprising two distinct domains with almost identical topology [2]. The structure features a **mixed open central β -sheet** with helical crossovers, with the N-terminal and C-terminal domains related by a pseudo-two-fold axis. The catalytic domain contains a V-shaped cleft that accommodates the benzoyl-CoA substrate, with the benzoyl moiety buried in a **hydrophobic pocket** formed by β 9-10, α 8, and the loop α 6-7 [2].

Table 2: GLYAT Family Enzymes and Their Characteristics

Enzyme	Substrate Preference	Function	Cellular Location
GLYAT	Benzoyl-CoA (short-chain)	Detoxification, CoA homeostasis	Mitochondrion
GLYATL1	Not fully characterized	Unknown	Not determined
GLYATL2	Oleoyl-CoA	Synthesis of N-oleoylglycine	Not determined
GLYATL3	Long-chain acyl-CoAs	Production of long-chain N-acylglycines	Not determined

The enzyme follows a **general base-catalyzed, ternary complex mechanism** coordinated by a **catalytic dyad** consisting of Glu226 and His263 (bovine numbering) [2]. This dyad forms a **low-barrier hydrogen bond (LBHB)** that stabilizes the active site and facilitates catalysis by increasing the nucleophilicity of His263 NE2, which drives the abstraction of the glycine proton. The conserved Arg228 plays a crucial role in coordinating the carboxyl group of the acyl donor via hydrogen bonding and electrostatic contact, which polarizes the glycine molecule and facilitates proton removal [2]. Additional key features include:

- **β-bulge formation:** Creates the oxyanion hole that stabilizes the tetrahedral intermediate during the reaction
- **P-loop motif:** Interacts with the pyrophosphate moiety of CoA despite lacking the characteristic Gly-X-Gly sequence (replaced by Ala-X-Gly in bGLYAT)
- **Substrate positioning:** Arg228 demonstrates conformational mobility that may facilitate repositioning of the activated glycine for nucleophilic attack

After deprotonation, **nucleophilic attack** by the amino group of glycine on the thioester carbonyl group of acyl-CoA occurs, leading to the formation of a **zwitterionic tetrahedral intermediate**. This intermediate then collapses into free CoASH and N-acylglycine products [2].

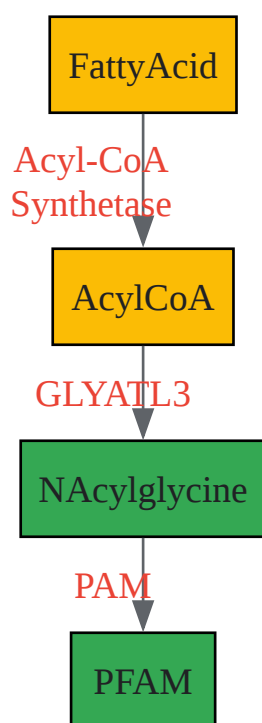
Biosynthesis of N-Acylglycines and Related Compounds

The biosynthesis of N-acylglycines occurs through multiple pathways in biological systems, with the **GLYAT enzyme family** playing a central role. The primary pathway involves the **direct conjugation** of activated fatty acids (acyl-CoA thioesters) with glycine, catalyzed by specific GLYAT enzymes [4]. Research in mouse neuroblastoma N18TG2 cells has demonstrated that **GLYATL3** is responsible for the production of **long-chain N-acylglycines**, which serve as important signaling lipids in the nervous system and throughout the body [4].

These N-acylglycines are not merely terminal products but also serve as **biosynthetic intermediates** for other important lipid mediators. Specifically, **N-acylglycines can be converted** to primary fatty acid amides (PFAMs) through oxidative cleavage catalyzed by **peptidylglycine α-amidating monooxygenase (PAM)** [4]. This pathway represents a significant route for the production of bioactive lipids such as oleamide, which regulates sleep and other physiological processes. Evidence supporting this pathway includes experiments showing that **siRNA knockdown of PAM** in N18TG2 cells resulted in accumulation of N-

oleoylglycine and decreased levels of oleamide when cells were grown in the presence of labeled oleic acid [4].

The following diagram illustrates the primary biosynthetic pathway for N-acylglycines and their conversion to primary fatty acid amides:



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Biosynthetic Pathway from Fatty Acids to Primary Fatty Acid Amides

An alternative proposed pathway for N-acylglycine biosynthesis involves the **sequential oxidation** of N-acylethanolamines by alcohol dehydrogenase and aldehyde dehydrogenase [4]. However, recent evidence strongly supports the GLYATL3-catalyzed pathway as the primary route for long-chain N-acylglycine formation in mammalian cells. The **N-acylglycine family** includes several biologically important compounds:

- **N-arachidonoylglycine**: The first long-chain N-acylglycine identified from mammalian sources, demonstrates anti-nociceptive and anti-inflammatory effects
- **N-oleoylglycine**: Serves as a precursor to oleamide, a sleep-inducing lipid
- **N-palmitoylglycine**: Involved in various cellular signaling pathways
- **N-benzoylglycine (hippurate)**: Well-characterized detoxification product of benzoic acid

Structural Insights into GLYAT

Recent structural studies have significantly advanced our understanding of GLYAT at the molecular level. The first crystal structure of a GLYAT family member (from *Bos taurus*, bGLYAT) was solved to resolutions of 1.25-1.65 Å, revealing a **novel fold** to the GNAT superfamily [2]. The structure comprises **two distinct domains** with almost identical topology, each consisting of a mixed open central β -sheet with helical crossovers typical of the GNAT fold [2]. These domains are linked by a disordered loop (residues 144-157) that showed poor to no electron density.

The **catalytic domain** contains the characteristic features of GNAT family enzymes, including the **β -bulge** that creates the oxyanion hole for stabilizing the tetrahedral intermediate during catalysis, and the **P-loop** that interacts with the pyrophosphate moiety of CoA [2]. Interestingly, despite the general structural similarity to other GNAT family members, bGLYAT possesses an **N-terminal GNAT domain** without a clearly defined function, though in related enzymes such as GLYAT-like 2, similar domains have been implicated in **allosteric regulation** of enzyme activity via acetylation [2].

The **active site architecture** reveals key residues involved in substrate binding and catalysis. The benzoyl moiety of the substrate binds in a **hydrophobic pocket** formed by Met227, Met271, Ile246, and Ser262, where it is stabilized by hydrophobic and van der Waals interactions [2]. The catalytic dyad consisting of Glu226 and His263 forms a **low-barrier hydrogen bond** that is critical for enzymatic activity, as mutation of this glutamate residue (E226Q in bovine, E227Q in human) significantly decreases catalytic efficiency [2]. The substrate binding pocket shows considerable **structural plasticity**, with Arg228 adopting different conformations in the apo structure, suggesting a potential role in positioning the substrate for deprotonation and subsequent nucleophilic attack [2].

Therapeutic Applications and Drug Development

Natural N-Acylglycines in Therapeutics

N-acylglycines derived from GLYAT activity have shown significant therapeutic potential, particularly in the realm of **neurological disorders** and **pain management**. N-arachidonoylglycine, the first long-chain N-acylglycine identified from mammalian sources, has demonstrated **anti-nociceptive and anti-inflammatory**

effects in rat models of pain [4]. These natural lipid signaling molecules represent promising starting points for the development of novel therapeutic agents with potentially fewer side effects than current options.

The **GLYAT enzyme itself represents a potential drug target** for metabolic disorders. The discovery that different GLYAT isoforms handle specific substrate classes opens possibilities for **selective enzyme modulation**. While no GLYAT-targeted therapies have reached clinical use, the discontinued compound CI-966 (PD-126141) was developed as a GLYAT inhibitor and reached Phase 1 clinical trials for epilepsy before development was halted [5]. This demonstrates the interest in targeting this enzymatic pathway for therapeutic purposes.

Synthetic N-Acryloylglycine Polymers in Biomedicine

Synthetic N-acryloylglycine-based polymers have emerged as promising materials for various biomedical applications, particularly in **cancer therapy** and **tissue engineering**. Recent research has demonstrated that poly[(**N-acryloylglycine**)-co-(acrylamide)] p(NAG-co-Ac) exhibits remarkable **anti-cancer properties** against aggressive malignancies [6]. These polymers function through multiple mechanisms:

- **Heparanase inhibition:** Molecular docking studies revealed that cross-linked homo-polymeric and hetero-polymeric tetrameric arrangements inhibit heparanase activity by interacting at heparanase binding domain II (HBDII) with a docking score of approximately $-11.08 \text{ kcal mol}^{-1}$ (Ki) [6]
- **Protease inhibition:** The synthesized co-polymer demonstrates significant protease inhibitory activities, targeting enzymes important in invasive tumor progression [6]
- **Anti-proliferative activity:** The p(NAG-co-Ac) hydrogel acts as a migratory inhibitor of cancer cells and promotes programmed cell death [6]
- **Anti-angiogenic behavior:** The polymer inhibits blood vessel formation that tumors require for growth and metastasis [6]

In tissue engineering, poly(**N-acryloylglycine**)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel [p(NAG-Ac-NAE)] has shown impressive **neurogenic and angiogenic properties** [7]. This hydrogel is **highly branched, biodegradable, and pH-responsive** with a remarkable swelling behavior of 6188% [7]. Its mechanical stability (G' , 2.3-2.7 kPa) makes it suitable for the differentiation of mature neurons, and it demonstrates excellent **biocompatibility** while being cytotoxic toward aggressive cancers such as glioblastoma and triple-negative breast cancer [7].

Table 3: Therapeutic Applications of N-Acylglycine and Derivatives

Compound/Polymer	Application	Mechanism of Action	Development Status
N-Arachidonoylglycine	Pain management, Inflammation	Anti-nociceptive, anti-inflammatory	Preclinical research
CI-966	Epilepsy	GAT inhibitor (glycine-N-acyltransferase inhibitors)	Discontinued (Phase 1)
p(NAG-co-Ac)	Cancer therapy	Heparanase inhibition, anti-angiogenic	Research phase
p(NAG-Ac-NAE)	Neuroregeneration	Neurogenic, angiogenic signaling	Research phase

Experimental Protocols and Research Methodologies

Studying GLYAT Activity and Expression

Investigation of GLYAT enzyme function typically involves a combination of biochemical, genetic, and lipidomic approaches. For **enzymatic characterization**, recombinant GLYAT can be expressed and purified using systems such as the SUMO fusion system in *E. coli* BL21-Gold(DE3) with auto-induction medium ZYM [2]. Enzyme activity assays generally monitor the conversion of labeled acyl-CoA and glycine to N-acylglycine products using techniques such as **LC/QTOF-MS** for identification and quantification [4].

Cellular studies of GLYAT function often employ **siRNA knockdown approaches** in model cell lines such as mouse neuroblastoma N18TG2 cells, which produce fatty acid amides including long-chain N-acylglycines and express many enzymes involved in fatty acid amide metabolism [4]. The protocol typically involves:

- Culturing N18TG2 cells in DMEM supplemented with 100 μ M 6-thioguanine, 10% FBS, and antibiotics at 37°C with 5% CO₂ [4]
- Transfecting with siRNA targeting specific GLYAT isoforms using transfection reagents such as siPORT amine [4]

- Extracting lipids using organic solvents followed by solid-phase extraction to purify long-chain fatty acid amides [4]
- Analyzing fatty acid amide content by LC/QTOF-MS with reverse-phase chromatography [4]

This **subtraction lipidomics approach** - comparing lipid profiles before and after gene knockdown - provides powerful evidence for enzyme function in specific metabolic pathways [4].

Producing and Testing N-Acryloylglycine Polymers

Synthesis of N-acryloylglycine-based polymers typically involves free radical polymerization of **N-acryloylglycine** monomers with co-monomers such as acrylamide. The experimental workflow generally includes:

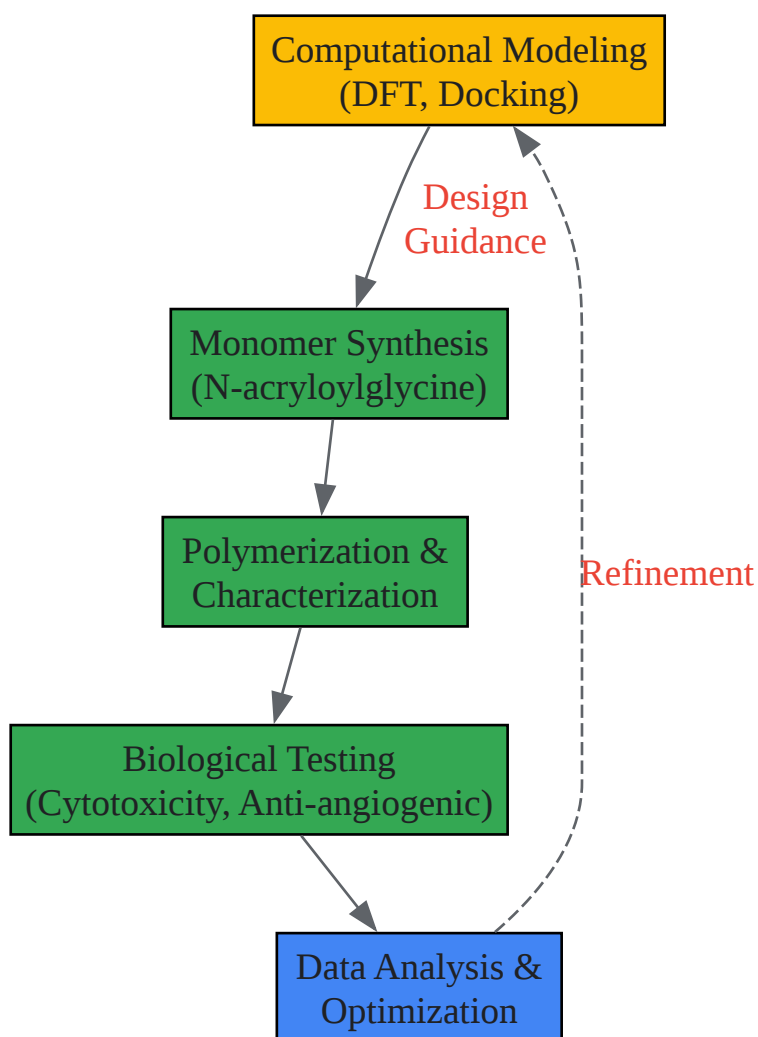
- **Monomer synthesis:** Preparation of **N-acryloylglycine** from glycine and acryloyl chloride
- **Polymerization:** Combining monomers with cross-linkers (such as divinylbenzene) and initiators in appropriate solvents
- **Characterization:** Structural analysis using techniques such as FTIR, NMR, and assessment of physical properties including swelling behavior and mechanical stability

Computational approaches play an increasingly important role in the development of these polymeric materials. **Density functional theory (DFT) calculations** at the B3LYP/6-311g*/def2-SVP level can predict electronic properties and reactivity, with smaller band gaps indicating higher excitability and potential biological activity [6]. **Molecular docking studies** using crystal structures of target proteins (such as heparanase, PDB ID 7PRT) help predict interactions between polymers and biological targets [6].

Biological evaluation typically encompasses:

- **Cytotoxicity assays:** Testing against normal and cancer cell lines
- **Anti-angiogenic assessment:** Using in ovo models such as chick chorioallantoic membrane (CAM) assays
- **Flow cytometry:** Analyzing cell cycle effects and apoptosis induction
- **Gene expression analysis:** RT-PCR to evaluate effects on signaling pathways

The following workflow diagram illustrates the integrated computational and experimental approach to developing **N-acryloylglycine**-based therapeutics:



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Integrated Workflow for N-Acryloylglycine Polymer Development

Conclusion and Future Perspectives

The field of glycine N-acyltransferase research has evolved significantly from fundamental biochemical characterization to exploring diverse therapeutic applications. The **structural elucidation** of GLYAT provides a solid foundation for **rational drug design**, while the discovery of **long-chain-specific isoforms** such as GLYATL3 expands our understanding of lipid signaling pathways. The **genetic polymorphisms** identified in GLYAT and their association with disease states open avenues for **personalized medicine approaches** targeting this metabolic pathway.

The emergence of **N-acryloylglycine-based polymers** as promising biomedical materials represents an exciting convergence of polymer chemistry and therapeutic development. Their demonstrated **heparanase inhibitory activity** and **anti-cancer effects** position them as potential solutions for treating aggressive malignancies with limited current options. Similarly, their application in **neuroregeneration** highlights the versatility of these materials in addressing complex medical challenges.

Future research directions will likely focus on:

- **Isoform-specific modulators:** Developing selective activators or inhibitors of specific GLYAT family members to precisely modulate metabolic pathways
- **Polymer optimization:** Engineering **N-acryloylglycine**-based polymers with enhanced targeting capabilities and reduced off-target effects
- **Clinical translation:** Advancing promising candidates from preclinical research to clinical trials, particularly for conditions with high unmet medical needs
- **Combination therapies:** Exploring synergistic effects between N-acylglycine-based approaches and existing treatments

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References

1. - Glycine - Wikipedia N acyltransferase [en.wikipedia.org]
2. of Structure - glycine clarifies its... | Research Square N acyltransferase [researchsquare.com]
3. - Glycine | DrugBank Online N acyltransferase [go.drugbank.com]
4. - Glycine -like 3 is responsible for long-chain... N acyltransferase [pmc.ncbi.nlm.nih.gov]
5. CI-966 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
6. Poly[(N -acryloyl glycine)- co -(acrylamide)]-induced cell growth... [pubs.rsc.org]
7. Neurogenic and angiogenic poly(N - acryloylglycine)- co-(acrylamide)... [pubmed.ncbi.nlm.nih.gov]

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